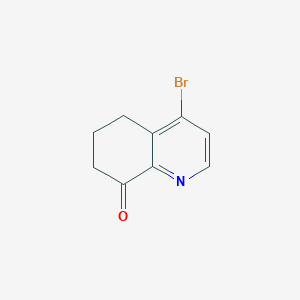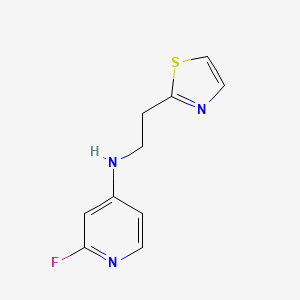
(S)-2-Methylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylbutane-1,4-diamine is an organic compound with the molecular formula C5H14N2. It is a chiral diamine, meaning it has two amine groups (-NH2) and exists in two enantiomeric forms. The (S)-enantiomer is the specific form of interest here. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2-Methylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile compound using hydrogen in the presence of a catalyst such as Raney nickel. Another method includes the reductive amination of 2-methylbutanal with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or isocyanates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while substitution reactions can produce a variety of amide or urea derivatives.
Applications De Recherche Scientifique
(S)-2-Methylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mécanisme D'action
The mechanism by which (S)-2-Methylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Methylbutane-1,4-diamine: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
1,4-Butanediamine: A structurally similar compound with two primary amine groups but lacking the methyl substitution.
2-Methyl-1,3-propanediamine: Another diamine with a different carbon chain structure.
Uniqueness
(S)-2-Methylbutane-1,4-diamine is unique due to its chiral nature and specific spatial arrangement of atoms, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C5H14N2 |
|---|---|
Poids moléculaire |
102.18 g/mol |
Nom IUPAC |
(2S)-2-methylbutane-1,4-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
Clé InChI |
GGQJPAQXCYUEKB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CCN)CN |
SMILES canonique |
CC(CCN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



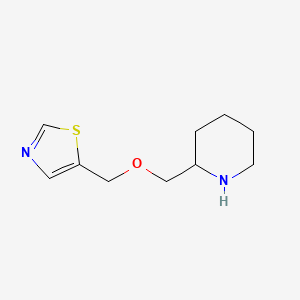
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
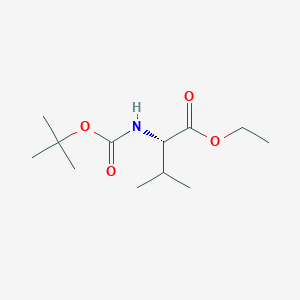
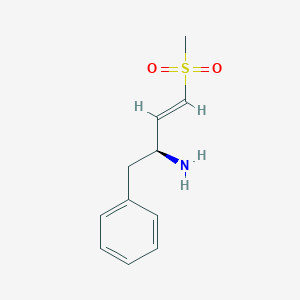

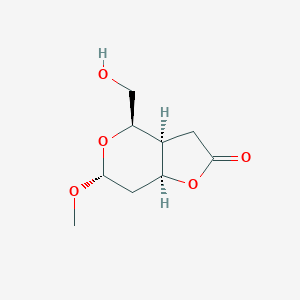
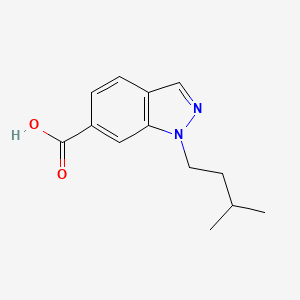

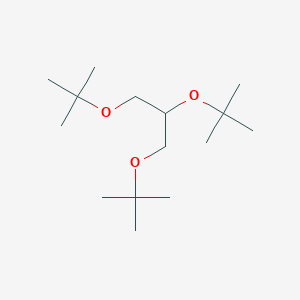
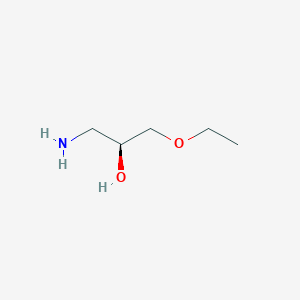
![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
